N-allyl-N-isopropylamine hydrobromide

Overview

Description

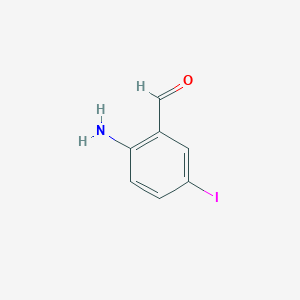

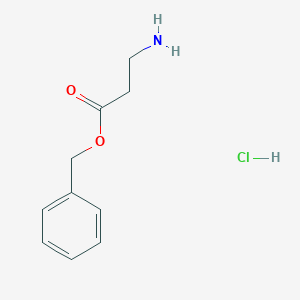

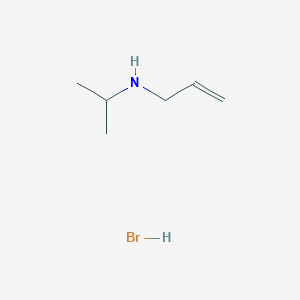

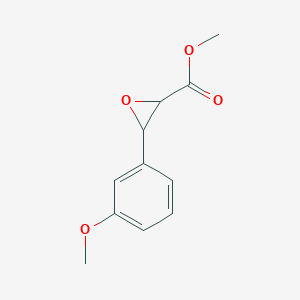

N-Allyl-N-isopropylamine hydrobromide is a biochemical compound used for proteomics research . Its molecular formula is C6H13N•HBr, and it has a molecular weight of 180.09 .

Molecular Structure Analysis

The molecular structure of N-Allyl-N-isopropylamine hydrobromide consists of a total of 19 bonds. There are 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving N-Allyl-N-isopropylamine hydrobromide are not available, allylic bromination is a common reaction involving similar compounds. This process involves the homolytic cleavage of the N-Br bond of N-bromosuccinimide (NBS) .Physical And Chemical Properties Analysis

N-Allyl-N-isopropylamine hydrobromide has a molecular weight of 180.09 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Multiresponsive Hydrogels

N-allyl-N-isopropylamine hydrobromide is used in the synthesis of multiresponsive conetwork hydrogels, combining pH-responsive, biodegradable poly(aspartic acid) with thermoresponsive poly(N-isopropylacrylamide). These hydrogels have controlled pore sizes and morphologies, adjustable by ambient pH and temperature, making them suitable for colon-specific controlled drug delivery. Their non-toxic nature and capability for drug release experiments further their applicability in biomedical fields (Némethy et al., 2013).

Synthesis of α-Amino Acids

The compound plays a role in the synthesis of α,α-disubstituted α-amino acids, showcasing its utility in organic synthesis. The process involves allyl cyanate-to-isocyanate rearrangement, producing N-functionalized allylamines. This method has been applied to synthesize bioactive peptides, indicating its significance in pharmaceutical chemistry (Szcześniak et al., 2016).

Double Bond Migration in Catalysis

The compound is involved in the isomerization of N-allyl compounds catalyzed by transition metal complexes, a process critical in synthesizing various enamines and enamides. This application is significant in the field of synthetic chemistry and catalysis, demonstrating the versatility of N-allyl-N-isopropylamine hydrobromide in facilitating complex chemical transformations (Krompiec et al., 2008).

Phosphorylation of Hydroxy Functions

As a phosphinylating agent, it is used for effective phosphorylation of hydroxy functions, a process crucial in organic synthesis and chemical biology. The allyl protecting groups in the compound can be removed, leading to phosphorylated substrates. This highlights its role in the synthesis of complex molecules and potential applications in drug synthesis and design (Bannwarth & Küng, 1989).

Safety and Hazards

The safety data sheet for similar compounds indicates that they may cause skin irritation and respiratory irritation . It is recommended to avoid breathing dust/mist/vapors, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the use of heterogeneous catalysts in the N-alkylation of isopropylamine (IPA) with isopropanol (IPO) to diisopropylamine (DIPA) in a fixed-bed reactor . While this doesn’t directly involve N-Allyl-N-isopropylamine hydrobromide, it does provide insight into similar chemical processes.

properties

IUPAC Name |

N-prop-2-enylpropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.BrH/c1-4-5-7-6(2)3;/h4,6-7H,1,5H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLBZKJDSQYDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC=C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)